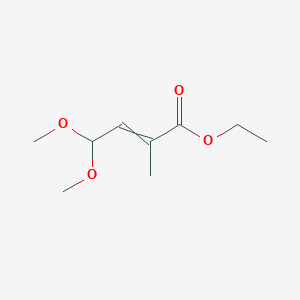

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 4,4-dimethoxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3 |

InChI Key |

CXAAVGWYCGZROL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC(OC)OC)C |

Origin of Product |

United States |

Structural Classification and Significance of α,β Unsaturated Esters in Chemical Synthesis

Ethyl 4,4-dimethoxy-2-methyl-2-butenoate belongs to the class of α,β-unsaturated esters. These compounds are characterized by a carbon-carbon double bond that is in conjugation with the carbonyl group of an ester. wikipedia.org This structural arrangement is of profound significance in organic synthesis due to the electronic properties it confers upon the molecule.

The conjugation between the C=C double bond and the C=O group results in a delocalized π-electron system. The electron-withdrawing nature of the ester functionality renders the β-carbon electrophilic. wikipedia.org This electronic feature makes α,β-unsaturated esters susceptible to nucleophilic attack at the β-position in a process known as conjugate addition or Michael addition. wikipedia.orgpressbooks.pub This reactivity is a cornerstone of carbon-carbon bond formation in synthetic chemistry.

Furthermore, α,β-unsaturated esters are versatile precursors for a multitude of other functional groups. beilstein-journals.orgnih.gov The double bond can undergo various reactions, including hydrogenation, epoxidation, and dihydroxylation, while the ester group can be hydrolyzed, reduced, or converted into other carbonyl derivatives. Their widespread use is evident in their role as monomers for polymerization and as intermediates in the synthesis of biologically active molecules and pharmaceuticals. google.comacs.org

Strategic Importance of Dimethoxy Acetal Functionalities in Synthetic Design

The second key feature of the title compound is the dimethoxy acetal (B89532) group. Acetals are derivatives of aldehydes or ketones, and they serve one of the most crucial roles in multistep organic synthesis: as protecting groups. pressbooks.publibretexts.org The primary function of a protecting group is to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. pressbooks.pub

The dimethoxy acetal in Ethyl 4,4-dimethoxy-2-methyl-2-butenoate effectively protects a latent aldehyde functionality. Acetals are valued for their stability under a wide range of conditions, particularly neutral to strongly basic environments, where aldehydes would readily react. libretexts.orglibretexts.orgchemistrysteps.com They are stable towards nucleophiles, hydrides, and organometallic reagents. libretexts.org

This stability is not permanent; a key requirement for a protecting group is that it can be easily removed when its job is done. Acetals fulfill this criterion perfectly, as they can be readily hydrolyzed back to the parent carbonyl compound under mild acidic conditions, often in the presence of water. pressbooks.puborganic-chemistry.org This "protect-react-deprotect" strategy, enabled by functionalities like the dimethoxy acetal, is a fundamental concept in the design of complex synthetic routes. researchgate.net

Overview of the Compound S Molecular Architecture and Projected Reactivity Domains

De Novo Synthesis Approaches

De novo synthesis of this compound involves the stepwise construction of the carbon skeleton and the introduction of the requisite functional groups. Key to these approaches are methods for forming the α,β-unsaturated ester motif and the installation of the dimethoxy acetal.

Olefination Strategies for the Formation of the α,β-Unsaturated Ester Motif

The creation of the carbon-carbon double bond in the butenoate backbone is a critical step. Olefination reactions, which form alkenes from carbonyl compounds, are the most common strategies employed for this purpose.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the synthesis of alkenes. orgsyn.orgorganic-chemistry.org These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone.

For the synthesis of this compound, a plausible approach would involve the reaction of a suitable carbonyl precursor with a phosphorus-stabilized reagent. A likely carbonyl component would be a compound such as 1,1-dimethoxypropan-2-one. The phosphorus reagent would be a triphenylphosphonium ylide or a phosphonate ester designed to introduce the ethyl ester and the methyl group at the 2-position. For instance, ethyl 2-(triphenylphosphoranylidene)propanoate could serve as the Wittig reagent.

The HWE reaction, in particular, is often favored for the synthesis of α,β-unsaturated esters due to the formation of water-soluble phosphate (B84403) byproducts, which simplifies purification. orgsyn.org This reaction typically exhibits high E-selectivity, leading to the formation of the more stable trans-alkene. organic-chemistry.org The general mechanism involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl group. The resulting intermediate collapses to form the alkene and a phosphate ester.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium (B103445) ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine (B44618) oxide | Dialkyl phosphate |

| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction |

| Reactivity of Ylide/Carbanion | Generally more basic | Generally more nucleophilic |

| Stereoselectivity | Variable, dependent on ylide stability | Generally high E-selectivity |

An alternative to olefination is the use of elimination reactions to introduce the double bond. This approach would start with a saturated butanoate precursor containing a suitable leaving group at either the α or β position to the ester. Dehydrohalogenation, the removal of a hydrogen halide, is a common elimination reaction. For example, a precursor such as ethyl 2-bromo-4,4-dimethoxy-2-methylbutanoate could be treated with a base to induce elimination and form the desired α,β-unsaturated ester. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.

Acetal Formation Methods for the 4,4-Dimethoxy Moiety

The 4,4-dimethoxy moiety is a protecting group for an aldehyde. This acetal can be introduced by reacting a precursor containing an aldehyde or a ketone at the 4-position with methanol (B129727) in the presence of an acid catalyst. The reaction proceeds via a hemiacetal intermediate. To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. This method is fundamental in protecting carbonyl groups during subsequent synthetic steps.

Convergent Synthesis Utilizing Advanced Building Blocks

Convergent synthesis involves the preparation of larger molecules from smaller, pre-functionalized fragments. This approach can be more efficient than linear, stepwise syntheses.

Strategic Application of 4,4-Dimethoxy-2-butanone (B155242) and Analogues in Carbon Chain Elongation

A key building block for the convergent synthesis of this compound is 4,4-dimethoxy-2-butanone. This commercially available compound contains the required dimethoxy acetal and a ketone functionality that can be elaborated.

One potential strategy for carbon chain elongation is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc to form an organozinc reagent, which then adds to a carbonyl compound. In this context, 4,4-dimethoxy-2-butanone could be reacted with the Reformatsky reagent derived from ethyl 2-bromopropionate. This would yield ethyl 2-hydroxy-4,4-dimethoxy-2-methylbutanoate. Subsequent dehydration of this β-hydroxy ester would then furnish the target α,β-unsaturated ester, this compound.

Table 2: Key Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 1,1-Dimethoxypropan-2-one | CH₃COCH(OCH₃)₂ | Carbonyl precursor in olefination reactions |

| Ethyl 2-(triphenylphosphoranylidene)propanoate | (C₆H₅)₃P=C(CH₃)COOCH₂CH₃ | Wittig reagent |

| Triethyl phosphonoacetate | (C₂H₅O)₂P(O)CH₂COOC₂H₅ | HWE reagent precursor |

| 4,4-Dimethoxy-2-butanone | CH₃COCH₂CH(OCH₃)₂ | Advanced building block in convergent synthesis |

| Ethyl 2-bromopropionate | CH₃CH(Br)COOCH₂CH₃ | Precursor for Reformatsky reagent |

| Ethyl 2-hydroxy-4,4-dimethoxy-2-methylbutanoate | CH₃C(OH)(COOC₂H₅)CH₂CH(OCH₃)₂ | Intermediate in Reformatsky/dehydration route |

Functional Group Interconversions Leading to the Target Structure

The synthesis of this compound, a molecule featuring an α,β-unsaturated ester and a terminal acetal functional group, can be strategically achieved through olefination reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon double bonds. Specifically, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions provide viable pathways to construct the target molecule from readily available precursors. The key disconnection in this synthetic approach is the carbon-carbon double bond, which is formed by the reaction of an aldehyde containing the dimethoxyacetal moiety with a phosphorus-stabilized carbanion.

A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. organic-chemistry.org For the synthesis of the target compound, the required precursors are 2,2-dimethoxyacetaldehyde (B46314) and triethyl 2-phosphonopropionate.

The synthesis of 2,2-dimethoxyacetaldehyde can be accomplished from glyoxal (B1671930) through its monoacetalization with methanol in the presence of an acid catalyst. google.comgoogle.com Triethyl 2-phosphonopropionate is a commercially available reagent or can be synthesized. chemicalbook.comsigmaaldrich.com

The HWE reaction is initiated by the deprotonation of triethyl 2-phosphonopropionate using a suitable base, such as sodium hydride or sodium methoxide, to generate the corresponding phosphonate carbanion. organic-chemistry.org This nucleophilic carbanion then adds to the electrophilic carbonyl carbon of 2,2-dimethoxyacetaldehyde. The resulting intermediate subsequently undergoes elimination of a phosphate byproduct to yield the desired this compound. wikipedia.org A significant advantage of the HWE reaction is that it typically favors the formation of the (E)-isomer of the α,β-unsaturated ester, which is often the thermodynamically more stable product. wikipedia.orgorganic-chemistry.org The water-soluble nature of the phosphate byproduct simplifies the purification of the final product. wikipedia.org

An alternative, yet equally viable, approach is the Wittig reaction. webassign.net This classic olefination method utilizes a phosphonium ylide, in this case, (carbethoxyethylidene)triphenylphosphorane, which is reacted with 2,2-dimethoxyacetaldehyde. The ylide can be prepared from the reaction of triphenylphosphine with ethyl 2-bromopropionate, followed by treatment with a base. google.com

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. webassign.net This four-membered ring intermediate subsequently fragments to give the desired alkene, this compound, and triphenylphosphine oxide. webassign.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (E)-alkene. webassign.net

Both the Horner-Wadsworth-Emmons and the Wittig reactions represent powerful and reliable functional group interconversion strategies to construct the target molecule, this compound, from simpler, accessible starting materials. The choice between these two methods may depend on factors such as the desired stereoselectivity and the ease of purification.

Studies on Nucleophilic Addition and Substitution Reactions

The reactivity of this compound is largely dictated by the electrophilic nature of the α,β-unsaturated ester system. This system presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The presence of the dimethoxy acetal at the γ-position also introduces unique electronic and steric factors that influence the outcomes of these reactions.

Carbanion Chemistry and Reactivity Profiles

The generation of carbanions and their subsequent reactions are fundamental to the synthetic utility of α,β-unsaturated esters. In the case of this compound, the primary mode of nucleophilic attack by carbanions is expected to be a 1,4-conjugate addition (Michael addition). This is due to the "soft" nature of most carbanionic nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the unsaturated system.

The initial addition of a carbanion to the β-position results in the formation of a resonance-stabilized enolate intermediate. This enolate is a versatile species that can be protonated to yield the β-substituted product or trapped with another electrophile to achieve α,β-difunctionalization. The reactivity of this enolate is influenced by factors such as the counter-ion, solvent, and the nature of the electrophile.

The general mechanism for the conjugate addition of a nucleophile to an α,β-unsaturated ester is depicted below:

Scheme 1: General Mechanism of Conjugate Addition

In this representation, the nucleophile adds to the β-carbon, forming a resonance-stabilized enolate, which is subsequently protonated.

Regioselectivity and Chemoselectivity in Addition Processes

The regioselectivity of nucleophilic additions to this compound is a critical aspect of its reactivity. The primary competition is between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon).

1,4-Addition (Conjugate Addition): This is the generally favored pathway for soft nucleophiles such as enolates, cuprates, and thiols. The resulting product is a γ-dimethoxy ester.

1,2-Addition: Hard nucleophiles, such as organolithium reagents and Grignard reagents, may exhibit a greater propensity for 1,2-addition, leading to the formation of an allylic alcohol after workup. However, the presence of the ester group can often still direct these reagents towards 1,4-addition, especially with steric hindrance around the carbonyl group.

Chemoselectivity becomes important when the nucleophile has multiple reactive sites or when there are other electrophilic centers in the molecule. The acetal group at the γ-position is generally stable under neutral or basic conditions but can be labile in the presence of acid, potentially leading to side reactions if the reaction conditions are not carefully controlled.

The following table summarizes the expected regioselectivity for the addition of various nucleophiles to α,β-unsaturated esters, which can be extrapolated to this compound.

| Nucleophile Type | Predominant Pathway | Product Type |

|---|---|---|

| Organocuprates (R₂CuLi) | 1,4-Addition | β-Alkylated Ester |

| Enolates | 1,4-Addition | Michael Adduct |

| Thiols (RSH) | 1,4-Addition | β-Thioether Ester |

| Amines (R₂NH) | 1,4-Addition | β-Amino Ester |

| Organolithium (RLi) | 1,2-Addition (often competitive) | Allylic Alcohol |

| Grignard Reagents (RMgX) | 1,2-Addition (often competitive) | Allylic Alcohol |

Pericyclic Reactions and Cycloaddition Pathways

Pericyclic reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic systems. The α,β-unsaturated ester moiety in this compound makes it a potential dienophile in these transformations.

Intramolecular Diels-Alder (IMDA) Reactions with Ester-Tethered Substrates

In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are part of the same molecule, connected by a tether. This reaction is a highly efficient method for the synthesis of complex polycyclic systems. This compound can be envisioned as a precursor to substrates for IMDA reactions by tethering a diene-containing chain to the ester.

The success of an IMDA reaction is influenced by several factors, including the length and nature of the tether, the substitution on the diene and dienophile, and the reaction conditions (thermal or Lewis acid-catalyzed). The formation of five- or six-membered rings in the transition state is generally favored. organicreactions.orgmasterorganicchemistry.com

A hypothetical IMDA substrate derived from this compound is shown below:

Scheme 2: Hypothetical Intramolecular Diels-Alder Reaction

In this hypothetical scheme, a diene is tethered to the ester functionality, allowing for an intramolecular cycloaddition.

Cyclization Cascade Mechanisms

The functional groups present in this compound can participate in cyclization cascade reactions. For instance, after a nucleophilic addition, the resulting enolate could potentially undergo an intramolecular cyclization if a suitable electrophilic site is present in the newly introduced substituent.

Rearrangement Processes and Mechanistic Elucidation

Rearrangement reactions can provide access to complex molecular architectures from simpler precursors. For derivatives of this compound, certain rearrangements can be anticipated.

One such possibility is a Cope rearrangement. If a 1,5-diene system can be constructed from a derivative of the title compound, a thermal or metal-catalyzed Cope rearrangement could lead to a constitutional isomer. For example, an iridium-catalyzed allylic alkylation followed by a Cope rearrangement has been demonstrated for related α,β-unsaturated systems to achieve formal γ-alkylation.

The following table outlines a selection of research findings on the reactivity of analogous γ-alkoxy and α,β-unsaturated ester systems.

| Reaction Type | Substrate Class | Key Findings |

|---|---|---|

| Nucleophilic Addition | α,β-Unsaturated Esters | Soft nucleophiles favor 1,4-conjugate addition, while hard nucleophiles can lead to 1,2-addition. The resulting enolate can be trapped with electrophiles. |

| Intramolecular Diels-Alder | Ester-tethered Dienes | Highly efficient for forming polycyclic systems. The length of the tether is crucial for reactivity and stereoselectivity. organicreactions.orgmasterorganicchemistry.com |

| Cyclization | β,γ-Unsaturated α-Ketoesters | Can undergo DABCO-catalyzed [4+2] cycloaddition reactions with allenoates to form tetrahydropyran (B127337) derivatives. psu.edu |

| Rearrangement | γ-Substituted α,β-Unsaturated Malonates | Sequential iridium-catalyzed allylic alkylation and Cope rearrangement allows for enantioselective γ-alkylation. |

Transition Metal-Catalyzed Reactivity and Mechanistic Aspects

Palladium catalysis is a powerful tool for carbon-carbon bond formation, and substrates like this compound can participate in several types of Pd-catalyzed reactions. researchgate.netresearchgate.net The reactivity is centered on the α,β-unsaturated system.

In a typical cross-coupling reaction, such as a Heck or Suzuki coupling, the catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination. researchgate.net For a reaction with an aryl halide (Ar-X), the cycle would be:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form an Ar-Pd(II)-X complex.

Coordination and Migratory Insertion: The double bond of the butenoate ester coordinates to the palladium center. The aryl group then migrates to one of the carbons of the double bond (migratory insertion), forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. The regioselectivity of this insertion is influenced by both electronic and steric factors.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates H-X, regenerating the Pd(0) catalyst.

Palladium-catalyzed annulations can also occur, where the substrate reacts with a suitable partner to form a new ring. acs.orgnih.gov For example, a reaction with an internal alkyne could lead to the formation of a six-membered ring. researchgate.net The mechanism would involve coordination of both the ester and the alkyne to the palladium center, followed by a series of insertions and reductive elimination to construct the cyclic product. The γ-arylation of α,β-unsaturated esters has also been achieved via palladium-catalyzed coupling with silyl (B83357) ketene (B1206846) acetal derivatives. nih.gov

Table 3: Illustrative Palladium-Catalyzed Cross-Coupling

| Coupling Partner (Ar-X) | Catalyst System | Product Type | Expected Yield |

| Iodobenzene | Pd(OAc)₂, PPh₃ | Phenylated butenoate | Good |

| 4-Bromotoluene | Pd₂(dba)₃, SPhos | Tolyl-substituted butenoate | Moderate to Good |

| Vinyl Bromide | PdCl₂(PPh₃)₂ | Dienyl butenoate | Good |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for many transformations. acs.orgfigshare.comprinceton.edu For α,β-unsaturated esters, nickel-catalyzed reactions often involve conjugate addition or hydrogenation. acs.orgprinceton.edu

In a nickel-catalyzed asymmetric hydrogenation, the mechanism typically involves the activation of molecular hydrogen by a nickel complex. princeton.edu This generates a nickel-hydride species, which is the key intermediate for the reduction. The process is as follows:

Catalyst Activation: A Ni(II) precatalyst is activated to form a catalytically active Ni-H species. This step is often turnover-limiting. acs.orgfigshare.com

Conjugate Addition: The nickel hydride undergoes a rapid conjugate addition (1,4-addition) across the α,β-unsaturated ester. This step forms a nickel enolate intermediate and establishes the stereochemistry at the β-carbon if a chiral ligand is used.

Protonolysis: The nickel enolate is protonated by a proton source (e.g., an alcohol solvent or an additive) to release the saturated ester product and regenerate the active nickel catalyst.

Nickel catalysts can also be used in regiodivergent cycloadditions with α,β-unsaturated carbonyl compounds, where switching between thermal and photochemical conditions can lead to different cyclic products like cyclobutanes or cyclohexenes. chinesechemsoc.org

Table 4: Nickel-Catalyzed Asymmetric Hydrogenation of an Unsaturated Ester

| Substrate | Ni-Catalyst | Chiral Ligand | H₂ Pressure | Product | Enantiomeric Excess (ee) |

| This compound | Ni(OAc)₂ | (S,S)-Me-DuPhos | 10 atm | Ethyl 4,4-dimethoxy-2-methylbutanoate | >95% (Hypothetical) |

Rhodium catalysts are exceptionally versatile and are often employed in tandem or cascade reactions where multiple bonds are formed in a single operation. acs.org With a substrate like this compound, rhodium could catalyze reactions such as conjugate addition followed by cyclization.

A well-established rhodium-catalyzed reaction is the 1,4-conjugate addition of organoboronic acids to enones and enoates. The generally accepted mechanism proceeds through the following steps:

Transmetalation: An active Rh(I) species undergoes transmetalation with an organoboronic acid to generate an aryl- or vinyl-rhodium(I) intermediate.

Migratory Insertion: The α,β-unsaturated ester coordinates to the rhodium center, followed by migratory insertion of the aryl/vinyl group into the C-C double bond. This 1,4-addition forms a rhodium enolate intermediate.

Protonolysis: The rhodium enolate is protonated, typically by a protic solvent like methanol, to yield the β-substituted product and regenerate a catalytically active rhodium(I) species.

In a tandem sequence, the rhodium enolate intermediate could be trapped by an internal electrophile before protonolysis, leading to a cyclization product. Rhodium catalysts are also known to mediate annelations of benzoic acids with α,β-unsaturated ketones through a carboxylate-directed C-H activation pathway. researchgate.net Furthermore, rhodium carbenes, generated from diazoesters, can engage in multicomponent reactions to form highly substituted esters. nih.gov

Table 5: Conceptual Rhodium-Catalyzed 1,4-Addition

| Boronic Acid | Rhodium Catalyst | Base/Additive | Solvent | Product |

| Phenylboronic Acid | [Rh(acac)(CO)₂] | Et₃N | Dioxane/H₂O | Ethyl 3-phenyl-4,4-dimethoxy-2-methylbutanoate |

| Vinylboronic Acid | [Rh(cod)Cl]₂ | K₂CO₃ | Toluene/H₂O | Ethyl 3-vinyl-4,4-dimethoxy-2-methylbutanoate |

Derivatization and Functionalization of Ethyl 4,4 Dimethoxy 2 Methyl 2 Butenoate

Synthetic Transformations of the Ester Group

The ethyl ester functionality of Ethyl 4,4-dimethoxy-2-methyl-2-butenoate is amenable to a range of chemical transformations, providing access to other important functional groups such as carboxylic acids, different esters, amides, and alcohols.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4,4-dimethoxy-2-methyl-2-butenoic acid. Acid-catalyzed hydrolysis is typically carried out using aqueous mineral acids, while base-catalyzed saponification, using reagents like sodium hydroxide (B78521) or potassium hydroxide, is also effective. The choice of conditions depends on the compatibility of other functional groups within the molecule.

Transesterification: This process allows for the conversion of the ethyl ester into other alkyl esters. The reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. For example, treatment with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.

Reduction: The ester group can be selectively reduced to a primary alcohol, yielding 4,4-dimethoxy-2-methyl-2-buten-1-ol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Amidation: Direct conversion of the ester to an amide can be accomplished by reacting it with an amine. This reaction is often facilitated by heating or by the use of specific coupling agents to enhance the reactivity of the ester or the amine.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, heat | 4,4-Dimethoxy-2-methyl-2-butenoic acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O/EtOH, heat 2. H₃O⁺ | 4,4-Dimethoxy-2-methyl-2-butenoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 4,4-dimethoxy-2-methyl-2-butenoate |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | 4,4-Dimethoxy-2-methyl-2-buten-1-ol |

| Amidation | R'R''NH, heat or coupling agent | N,N-dialkyl-4,4-dimethoxy-2-methyl-2-butenamide |

Chemical Modifications of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the ester group, making it susceptible to various addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond leads to the formation of the saturated ester, ethyl 4,4-dimethoxy-2-methylbutanoate. This is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Conjugate Addition (Michael Addition): The electron-poor nature of the double bond makes it an excellent Michael acceptor. A wide range of nucleophiles, including organocuprates, enolates, amines, and thiols, can add to the β-carbon of the unsaturated system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: The double bond can participate as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings. These [4+2] cycloadditions are a powerful method for the construction of complex cyclic systems.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo various ring-opening reactions.

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated ester |

| Conjugate Addition | Nu⁻ (e.g., R₂CuLi, R'NH₂, R'SH) | β-Substituted ester |

| Diels-Alder Reaction | Conjugated diene, heat | Cyclohexene derivative |

| Epoxidation | m-CPBA | Epoxide |

Reactivity and Conversions of the Dimethoxy Acetal (B89532) Functionality

The dimethoxy acetal group serves as a protected form of an aldehyde. This functionality can be deprotected under acidic conditions to reveal the aldehyde, which can then undergo a variety of subsequent transformations.

Hydrolysis (Deprotection): Treatment with aqueous acid (e.g., hydrochloric acid, sulfuric acid) cleaves the acetal to unveil the aldehyde, yielding ethyl 4-oxo-2-methyl-2-butenoate. This transformation is fundamental to utilizing the latent aldehyde functionality of the molecule. The resulting γ-keto-α,β-unsaturated ester is a highly useful synthetic intermediate.

Further Reactions of the Unmasked Aldehyde: Once deprotected, the aldehyde can participate in a wide range of classical carbonyl reactions, including:

Wittig Reaction: Reaction with phosphorus ylides to form new carbon-carbon double bonds.

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

Aldol (B89426) Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ | Ethyl 4-oxo-2-methyl-2-butenoate |

Formation of Advanced Synthetic Intermediates and Scaffolds

The strategic combination of the reactions described above allows for the use of this compound as a starting material for the synthesis of complex molecules and important synthetic intermediates. The ability to selectively manipulate each of the three functional groups provides a high degree of synthetic flexibility.

A notable example of its application is in the synthesis of jasmine-scented compounds. The related compound, methyl (E)- and (Z)-4,4-dimethoxy-2-butenoates, have been utilized as key starting materials in the total synthesis of methyl dl-jasmonate. This synthesis highlights the utility of the dimethoxy acetal as a masked aldehyde and the α,β-unsaturated ester as a handle for further elaboration. The synthetic strategy typically involves the hydrolysis of the acetal to the corresponding aldehyde, followed by a series of transformations to construct the characteristic cyclopentanone (B42830) ring of the jasmonate family.

The versatile reactivity of this compound makes it a valuable precursor for the construction of various heterocyclic and carbocyclic scaffolds. For instance, the unmasked γ-keto-α,β-unsaturated ester can serve as a key building block in annulation reactions to form five- and six-membered rings.

Stereochemical Control in the Synthesis and Reactions of Ethyl 4,4 Dimethoxy 2 Methyl 2 Butenoate

Diastereoselective Synthesis of the Compound and its Derivatives

One common approach involves the alkylation of an enolate derived from a precursor ester. The stereochemical outcome of such a reaction is dictated by the facial selectivity of the enolate, which can be influenced by bulky substituents or chiral auxiliaries. For instance, the addition of a methyl group to a corresponding des-methyl precursor could be directed by a chiral auxiliary attached to the ester, leading to the preferential formation of one diastereomer.

Another strategy involves conjugate addition reactions to a related α,β-unsaturated ester. The approach of the nucleophile to the β-carbon can be sterically hindered by substituents on the ester, leading to a diastereoselective outcome.

A general model for understanding the stereochemical course of intramolecular Michael reactions, which can be applied to derivatives of this compound, suggests that the addition of β-ketoester enolates to α,β-unsaturated esters bearing adjacent stereocenters can lead to high levels of asymmetric induction. nih.gov The stereochemical relationships, whether reinforcing or non-reinforcing, are evaluated from the syn and anti reactant diastereomers. nih.gov Spectroscopic and computational studies have led to the proposal of a dipole-minimized chair transition-state model to rationalize the outcomes of these reactions. nih.gov

Enantioselective Methodologies for Asymmetric Induction

Achieving enantioselectivity in the synthesis of Ethyl 4,4-dimethoxy-2-methyl-2-butenoate and its analogs requires the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate.

Catalytic enantioselective methods for carbonyl addition reactions are a significant area of investigation. msu.edu One prominent approach involves the use of chiral Lewis acids to activate an aldehyde component for addition by an enol silane. msu.edu An alternative strategy focuses on the catalytic generation of chiral enolates that then participate in enantioselective additions. msu.edu For instance, a process involving the in situ assembly of a chiral transition metal fluoride complex from components like (S)-Tol-BINAP, Cu(OTf)₂, and (Bu₄N)Ph₃SiF₂ (TBAT) in THF has been reported to catalytically generate a chiral metal dienolate. msu.edu This chiral enolate can then undergo enantioselective aldol (B89426) addition reactions with aldehydes, yielding adducts with high enantiomeric excess. msu.edu

The development of catalytic, enantioselective methods for the synthesis of butenolides and butyrolactones, which share structural motifs with our target compound, has also seen significant advancement. These methods often employ catalytic amounts of metal complexes or organocatalysts to achieve exquisite control over stereoselectivity. rug.nl

Influence of Pre-existing Stereocenters on Reaction Stereochemistry

The presence of a stereocenter within a molecule can profoundly influence the stereochemical outcome of subsequent reactions at a different site. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in organic synthesis.

In the context of this compound, if a stereocenter were present, for example, at the 3-position, it would dictate the facial selectivity of reactions at the double bond or the carbonyl group. For instance, in a hydrogenation reaction of the double bond, the catalyst would preferentially adsorb to the less sterically hindered face of the molecule, as directed by the substituent at the stereocenter, leading to the formation of a specific diastereomer.

Similarly, in reactions involving the enolate, such as an aldol addition, the pre-existing stereocenter would influence the conformation of the enolate and, consequently, the trajectory of the incoming electrophile. This control is often rationalized using models like the Felkin-Anh or Cram-chelation models, which predict the stereochemical outcome based on the steric and electronic properties of the substituents at the stereocenter. When a chiral molecule reacts, the chiral center will be preserved if no bonds to that center are broken. lumenlearning.com If a new chiral center is formed in a molecule that is already chiral, a mixture of diastereomers may be produced. lumenlearning.com

Configurational Stability and Stereochemical Outcome of Intermediates

The stereochemical integrity of intermediates is paramount in any stereoselective synthesis. If a chiral intermediate is configurationally unstable under the reaction conditions, it can lead to a loss of stereochemical information and the formation of racemic or diastereomeric mixtures.

In the synthesis and reactions of this compound, the configurational stability of any chiral enolate intermediates is a critical factor. Chiral enolates can undergo racemization through various pathways, including proton exchange with the solvent or other species in the reaction mixture. The rate of this racemization relative to the rate of the desired reaction will determine the enantiomeric or diastereomeric purity of the product.

The potential for racemization of ketones under basic reaction conditions can be a source of lower enantioselectivities. nih.gov For example, the acidity of an allylic hydrogen can lead to deprotonation and subsequent reprotonation, which can scramble the stereocenter. nih.gov The stereochemical outcome of a reaction is also dependent on the reaction mechanism. For instance, an S(_N)2 reaction proceeds with inversion of configuration, while an S(_N)1 reaction involving a planar carbocation intermediate can lead to a racemic mixture. lumenlearning.com

Applications of Ethyl 4,4 Dimethoxy 2 Methyl 2 Butenoate As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic combination of functional groups in ethyl 4,4-dimethoxy-2-methyl-2-butenoate makes it a promising, though underexplored, building block for the total synthesis of natural products. The acetal (B89532) group can serve as a masked aldehyde, which can be revealed under acidic conditions for subsequent reactions like aldol (B89426) additions, Wittig reactions, or reductive aminations. The α,β-unsaturated ester moiety is a classic Michael acceptor and can also participate in various cycloaddition and conjugate addition reactions, allowing for the formation of new carbon-carbon bonds.

While specific examples employing this compound are scarce, the synthesis of butenolide natural products illustrates the utility of similar scaffolds. For instance, organocatalytic methods have been developed for the synthesis of a wide array of butenolides, which are five-membered lactones found in many biologically active natural products. These syntheses often rely on the controlled formation of carbon-carbon bonds adjacent to a carbonyl group, a transformation for which a butenoate precursor is well-suited.

Precursor for Retinoid Analogues

Retinoids, a class of compounds derived from vitamin A, are crucial for vision, cell growth, and differentiation. The synthesis of retinoid analogues is a significant area of medicinal chemistry, aimed at developing compounds with improved therapeutic profiles and receptor selectivity. The carbon skeleton of this compound, a substituted C4 unit, makes it a potential starting material for the construction of portions of the polyene chain characteristic of retinoids.

The synthesis of retinoids often involves Wittig-type or Horner-Wadsworth-Emmons reactions to build the conjugated double bond system. The masked aldehyde within the dimethoxy acetal of this compound could, in principle, be deprotected and used as an electrophile in such coupling reactions to extend the carbon chain, a key step in forming the retinoid backbone.

Building Block for Heterocyclic Compound Scaffolds

Heterocyclic compounds are central to pharmaceutical and agrochemical research. The functional groups of this compound make it a potential precursor for various heterocyclic systems. A closely related analogue, ethyl 2-cyano-4,4-dimethoxybutanoate , serves as a key building block in the synthesis of pyrrolo[2,3-d]pyrimidine heterocycles. This demonstrates the utility of the 4,4-dimethoxybutanoate core in constructing complex ring systems.

In a patented industrial method, ethyl 2-cyano-4,4-dimethoxybutanoate is used to manufacture 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . thieme.com The synthesis involves the following key steps:

Cyclization: Ethyl 2-cyano-4,4-dimethoxybutanoate is reacted with formamidine (B1211174) to construct the pyrimidine (B1678525) ring, forming 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . thieme.com

Ring Closure: The resulting pyrimidine derivative undergoes an acid-catalyzed intramolecular cyclization. The dimethoxy acetal is hydrolyzed to reveal the aldehyde, which then reacts with the adjacent amino group to form the pyrrole (B145914) ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol . thieme.com

Chlorination: The final step involves chlorination of the hydroxyl group to produce the target heterocyclic scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . thieme.com

This pathway highlights how the dimethoxy acetal functions as a latent aldehyde, enabling a sequential cyclization strategy to build a fused bicyclic heterocycle.

| Starting Material | Reagent | Intermediate/Product | Transformation Type |

| Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Pyrimidine ring formation |

| 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Acid | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Pyrrole ring formation (intramolecular cyclization) |

| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Chlorinating Agent | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorination |

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

The value of a synthetic intermediate is often measured by its utility in producing active pharmaceutical ingredients (APIs). Following from the section above, the heterocyclic scaffold 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , synthesized from an analogue of this compound, is a crucial precursor for a class of modern drugs known as Janus kinase (JAK) inhibitors. thieme.com

These inhibitors are used to treat autoimmune diseases and certain cancers. The 4-chloro position on the pyrimidine ring is activated for nucleophilic aromatic substitution, allowing for the attachment of various side chains to build the final API. This makes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine a highly valuable advanced pharmaceutical precursor. thieme.com

Table of APIs Derived from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Precursor

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Indication |

|---|---|---|

| Tofacitinib | JAK Inhibitor | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| Ruxolitinib | JAK Inhibitor | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK Inhibitor | Rheumatoid Arthritis |

This established industrial route underscores the importance of the 4,4-dimethoxybutanoate framework in providing efficient access to complex and economically significant pharmaceutical agents. thieme.com

Theoretical Chemistry Investigations on Ethyl 4,4 Dimethoxy 2 Methyl 2 Butenoate and Analogous Systems

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions. By modeling reactions at a molecular level, researchers can map out potential energy surfaces, identify intermediate structures, and calculate the energy barriers that govern reaction rates. This approach offers a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex reaction mechanisms. rsc.org This method calculates the electronic structure of molecules to predict their properties and reactivity. For α,β-unsaturated esters, which are key structural motifs in organic chemistry, DFT is instrumental in understanding their reaction pathways. nih.govnih.gov

For instance, DFT has been employed to study the mechanism of N-heterocyclic carbene (NHC)-catalyzed reactions involving unsaturated esters. mdpi.com These studies map the entire catalytic cycle, including the initial nucleophilic attack, the formation of key intermediates like the Breslow intermediate, and the final product formation. mdpi.com Similarly, the mechanism of hydroboration of α,β-unsaturated carbonyl compounds has been investigated using DFT, revealing the favorability of 1,4-hydroboration over 1,2-hydroboration pathways. rsc.org DFT calculations show that the catalyst not only reduces the energy barrier but can also alter the chemoselectivity of the reaction. rsc.org

In the context of simple esterification, such as the synthesis of ethyl acetate, DFT calculations can model the reaction path, showing that the rate-determining step is the nucleophilic addition of the alcohol after protonation of the carboxylic acid. nih.gov These examples highlight DFT's ability to provide a detailed, step-by-step view of reaction mechanisms involving structures analogous to Ethyl 4,4-dimethoxy-2-methyl-2-butenoate.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. Computational methods can locate and characterize these fleeting structures.

Quantum chemical transition-state calculations have been successfully used to model the kinetics of reactions like the Michael addition of nucleophiles to α,β-unsaturated aldehydes, ketones, and esters. researchgate.net By calculating the activation energies for these reactions, a strong correlation with experimentally observed reaction rates can be established. researchgate.netnih.gov For example, in the Michael addition of thiols to various α,β-unsaturated carbonyls, calculated activation energies ranged from 9.7 to 16.1 kcal/mol. nih.gov

These calculations can resolve conflicting mechanistic proposals by identifying the lowest energy pathway. For instance, in an enantioselective Michael addition catalyzed by a thiourea (B124793) organocatalyst, DFT calculations identified the rate-determining transition state and found the energy difference between the pathways leading to the major and minor enantiomers to be 2.4 kcal/mol, correctly predicting the high enantiomeric excess observed experimentally. nih.gov

| Reaction Type | System | Method | Calculated Activation Energy (ΔG‡) | Reference |

|---|---|---|---|---|

| Michael Addition | α,β-Unsaturated Esters + Methanethiolate | DFT | 6.2 to 13.3 kcal/mol (Intermediate Energies) | nih.gov |

| Esterification | Acetic Acid + Ethanol | DFT | 19.6 kcal/mol | nih.gov |

| Hydroboration (1,4-addition) | α,β-Unsaturated Ester + DAP Catalyst | DFT | 15.0 kcal/mol | rsc.org |

| Hydroboration (1,2-addition) | α,β-Unsaturated Ester + DAP Catalyst | DFT | 29.7 kcal/mol | rsc.org |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods can quantify this structure through the analysis of molecular orbitals and charge distribution, allowing for the prediction of how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Behavior

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical factor in determining a molecule's reactivity. rsc.org

For an α,β-unsaturated ester like this compound, the π-system is central to its reactivity. The double bond acts as an electron-rich region, making it nucleophilic. libretexts.orglibretexts.org In an electrophilic addition reaction, the HOMO of the alkene (the π-bonding orbital) interacts with the LUMO of an electrophile. byjus.com The electron-withdrawing nature of the ester group, however, polarizes the π-system, making the β-carbon electron-deficient and thus susceptible to nucleophilic attack (a Michael addition). In this case, the LUMO of the unsaturated ester, which has a large coefficient on the β-carbon, interacts with the HOMO of the nucleophile. wikipedia.org FMO theory thus explains the dual electrophilic and nucleophilic character of the molecule at different sites. numberanalytics.com

Charge Density Analysis and Reactive Site Identification

Analyzing the distribution of electronic charge within a molecule provides a more intuitive picture of its reactivity. Regions with a partial negative charge are likely nucleophilic sites, while regions with a partial positive charge are electrophilic.

Theoretical studies on the protonation of ethene, a model for electrophilic attack on a double bond, show how charge density shifts during the reaction. conicet.gov.ar As the electrophile approaches, electron density from the π-bond moves toward it, creating a partial positive charge on the carbon atoms and forming a carbocation intermediate. conicet.gov.ar This shift is reflected in the calculated atomic charges. For α,β-unsaturated systems, the presence of the electron-withdrawing carbonyl group pulls electron density away from the C=C double bond, creating a significant partial positive charge on the β-carbon, identifying it as the primary site for nucleophilic attack in conjugate additions. wikipedia.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule (its conformation) and the spatial arrangement of its orbitals (stereoelectronics) play a crucial role in its stability and reactivity. researchgate.net

For esters, the conformation around the C-O single bond is a key feature. Acyclic esters strongly prefer a s-cis (or Z) conformation where the carbonyl group and the alkoxy R group are eclipsed. This preference is due to a combination of stabilizing stereoelectronic interactions, such as an anomeric effect (nO → σ*C-O), and the avoidance of steric strain that would be present in the s-trans (or E) conformer. imperial.ac.uk

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The pursuit of enhanced selectivity—encompassing stereoselectivity, regioselectivity, and chemoselectivity—is a central theme in modern organic synthesis. For complex molecules such as Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate, the development of advanced catalytic systems is paramount. Future research is expected to focus on several promising areas.

Bimetallic Catalysis: Systems employing two distinct metals can offer unique reactivity that is not achievable with single-metal catalysts. nih.govrsc.org This approach allows for cooperative effects where one metal center can activate the substrate while the other facilitates the key bond-forming step. snnu.edu.cn For the synthesis of substituted butenoates, a bimetallic system, such as a Pd-Cu or Pd-Ni combination, could provide complementary reactivity for cross-coupling reactions, potentially leading to higher yields and selectivities. nih.govrsc.org Research into heterobimetallic nanoparticles supported on materials like silica has shown superior activity and stability compared to monometallic catalysts, a strategy that could be adapted for butenoate synthesis. rsc.org

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for constructing chiral molecules without the need for metal catalysts. greyhoundchrom.comresearchgate.net For butenoate and butenolide synthesis, chiral amines, phosphines, and Brønsted acids have demonstrated high levels of enantioselectivity. nih.govnih.gov Future work could involve designing new chiral organic catalysts, potentially employing hydrogen bonding or iminium ion activation, to control the stereochemistry at the C2 and C3 positions of the butenoate backbone. nih.govyoutube.com These catalysts offer advantages such as low toxicity, operational simplicity, and stability. greyhoundchrom.com

Advanced Material-Based Catalysts: The use of novel materials as catalyst supports or as catalysts themselves is a burgeoning field. Metal-Organic Frameworks (MOFs) and polymeric carbon nitride are being explored as platforms for creating highly active and recoverable catalytic systems. sciencedaily.com For instance, a novel catalyst with two copper ions held in a specific orientation by a polymeric carbon nitride support has shown exceptional efficiency in cross-coupling reactions by reducing the energy needed for the reaction to occur. sciencedaily.com Such "geometric active-site configuration" catalysts could be designed to selectively synthesize complex esters, offering high reusability and a significantly lower carbon footprint compared to conventional catalysts. sciencedaily.com

| Catalyst Type | Potential Advantages for Butenoate Synthesis | Key Research Focus |

|---|---|---|

| Bimetallic Systems (e.g., Pd-Cu, Rh-Ru) | Synergistic effects, enhanced reactivity and selectivity, novel reaction pathways. nih.govlabmanager.com | Designing catalysts with optimal metal ratios and ligand scaffolds for specific bond formations. rsc.org |

| Asymmetric Organocatalysts | High enantioselectivity, low toxicity, metal-free products, operational simplicity. greyhoundchrom.com | Development of novel chiral scaffolds (e.g., proline derivatives, chiral amines) for stereocontrolled synthesis. greyhoundchrom.comnih.gov |

| Advanced Materials (e.g., MOFs, Carbon Nitrides) | High stability, catalyst recoverability and reuse, precisely defined active sites, lower carbon footprint. sciencedaily.com | Engineering material structure to control active site geometry and enhance catalytic efficiency. sciencedaily.com |

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to minimize waste, reduce energy consumption, and use renewable resources. rsc.org

Future research into the synthesis of this compound will likely prioritize:

Bio-based Feedstocks: Exploring routes that begin from renewable starting materials is a cornerstone of sustainable chemistry. youtube.com Fatty acids and their derivatives, sourced from natural oils, can serve as precursors for ester synthesis. rsc.orglube-media.com Research into the enzymatic or catalytic conversion of biomass-derived platform chemicals into key intermediates could provide a sustainable alternative to petroleum-based routes. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. Catalytic routes, such as cross-dehydrogenative coupling (CDC) reactions, are being developed as highly atom-economical strategies for ester synthesis. labmanager.com

Safer Solvents and Conditions: A significant portion of chemical waste comes from solvents. jove.com Developing processes that use greener solvents (like acetonitrile instead of chlorinated solvents) or operate under solvent-free conditions represents a major goal. jove.comresearchgate.net Additionally, employing enzymatic catalysts, such as lipases, allows reactions to be performed under mild conditions (moderate temperature and atmospheric pressure), further enhancing the sustainability of the process. researchgate.net

| Green Chemistry Principle | Application in Ester Synthesis | Potential Impact |

|---|---|---|

| Use of Renewable Feedstocks | Synthesizing precursors from bio-based sources like vegetable oils or cellulose. lube-media.comnih.gov | Reduced dependence on fossil fuels and a lower carbon footprint. |

| Atom Economy | Employing catalytic reactions like CDC that minimize byproduct formation. labmanager.com | Less waste generation and more efficient use of resources. |

| Safer Solvents & Milder Conditions | Replacing hazardous solvents and utilizing biocatalysis (e.g., enzymes) to lower reaction temperatures. jove.comresearchgate.net | Improved environmental profile and enhanced operational safety. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in control, safety, and scalability. nih.govmt.com Integrating this technology with automated platforms can revolutionize the synthesis of fine chemicals. biovanix.comimperial.ac.uk

Key opportunities include:

Enhanced Process Control: Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved product quality. mt.comneuroquantology.com

Improved Safety: The small reaction volumes inherent in flow systems make it safer to handle hazardous reagents and highly exothermic reactions, which can be challenging in large-scale batch processes. mt.comacs.org

Automation and High-Throughput Screening: Automated synthesis platforms can perform entire experimental workflows, from weighing reagents to purification and data logging. biovanix.comacs.org When combined with flow chemistry, these systems enable high-throughput screening of reaction conditions and catalysts, dramatically accelerating process optimization. biovanix.com The development of fully automated, portable systems is a future goal for on-demand production. nus.edu.sg

| Technology | Key Feature | Benefit for Synthesizing this compound |

|---|---|---|

| Flow Chemistry | Continuous processing in small-volume reactors. nih.gov | Precise control over reaction conditions, enhanced heat/mass transfer, improved safety with hazardous reagents. neuroquantology.comamt.uk |

| Automated Synthesis Platforms | Robotic handling of solids and liquids, integrated purification and analysis. biovanix.comimperial.ac.uk | High-throughput experimentation, rapid optimization, increased reproducibility, and unattended 24/7 operation. biovanix.com |

| Integrated Systems (Flow + Automation) | Computer-controlled, multi-step synthesis sequences. nus.edu.sg | Seamless transition from reaction to purification, enabling "telescoped" syntheses and accelerating drug discovery and development workflows. nih.govacs.org |

Advanced In Silico Modeling for Predicting Reaction Outcomes and Design

Computational chemistry has become an indispensable tool for designing new catalysts and predicting reaction outcomes, thereby reducing the time and resources spent on empirical experimentation. rsc.orgmdpi.com

Future directions in this area involve:

Mechanism-Based and Descriptor-Based Approaches: Using methods like Density Functional Theory (DFT), researchers can model entire reaction pathways to identify rate-determining steps and rationalize catalyst performance. rsc.orgpnnl.gov Simpler, descriptor-based models can use calculated properties (like adsorption energies) as proxies to quickly screen large numbers of potential catalysts. acs.org

Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) is set to transform chemical synthesis. iktos.ai Neural networks trained on vast reaction databases can predict suitable reaction conditions (catalyst, solvent, temperature) for a given transformation. nih.govacs.org These models can also predict the major product from a set of reactants, helping to anticipate and avoid unwanted side reactions. mit.eduresearchgate.netacs.org

Generative AI for Molecular Design: Advanced AI platforms can now design novel molecules optimized for specific properties and synthetic accessibility. iktos.ai These tools can then predict the most feasible synthetic routes (retrosynthesis), which can be fed into automated lab systems for execution, creating a fully autonomous design-make-test-analyze cycle. iktos.ai

| Computational Approach | Application | Goal for Butenoate Synthesis |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Modeling reaction mechanisms, calculating transition state energies. pnnl.gov | Rationalize catalyst activity and selectivity; guide the design of new, more efficient catalysts. acs.org |

| Machine Learning (ML) | Training neural networks on large reaction datasets. nih.gov | Predict optimal reaction conditions (catalyst, solvent, temperature) and forecast major products to minimize failed experiments. acs.orgmit.edu |

| Generative AI & Retrosynthesis | Designing novel molecules and predicting synthetic pathways. iktos.ai | Accelerate the discovery of new butenoate analogs and identify the most efficient and robust synthetic routes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification or phosphorylation reactions. For example, structurally similar phosphonate esters (e.g., Ethyl 4-(diethoxyphosphoryl)-2-butenoate) are synthesized using nucleophilic substitution or Michaelis-Arbuzov reactions. Optimizing solvent polarity (e.g., THF or DMF) and temperature (60–80°C) enhances yield by stabilizing intermediates . Characterization via / NMR and GC-MS ensures purity (>95%) and structural confirmation .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use spectroscopic techniques:

- NMR : Analyze methoxy ( ppm) and ester carbonyl ( ppm) groups.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 230.23 for CHOP analogs) .

- Chromatography : HPLC with UV detection (λ = 210–260 nm) assesses purity. Cross-reference spectral data with PubChem or ChemIDplus entries to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve electrophilic reactivity but may require inert atmospheres to prevent hydrolysis.

- Catalysis : Lewis acids (e.g., ZnCl) or organocatalysts enhance regioselectivity. For example, chemoselective reactions with anilines under catalytic conditions achieve >90% selectivity for enoate intermediates .

- Kinetic Monitoring : Use in-situ FTIR or NMR (for phosphorylated analogs) to track reaction progress and adjust stoichiometry .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, studies on trifluoromethyl analogs use B3LYP/6-31G(d) to model transition states .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Validate with experimental kinetics (e.g., Arrhenius plots) to refine activation energy estimates .

Q. How do stability and storage conditions impact experimental reproducibility for this compound?

- Methodology :

- Moisture Sensitivity : Store under argon at −20°C in amber vials to prevent ester hydrolysis. Monitor degradation via periodic TLC or HPLC .

- Thermal Stability : Conduct accelerated stability studies (40–60°C) to determine shelf-life. For analogs like ethyl 4-bromo-2-methylbutanoate, decomposition occurs above 50°C, necessitating cold storage .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For phosphorylated analogs, NMR ( ppm) resolves ambiguities in diastereomer identification .

- Database Mining : Use PubChem’s aggregated data to identify outliers. For example, conflicting melting points may arise from polymorphic forms or impurities .

Applications in Academic Research

Q. What biological activity studies are feasible with this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against serine hydrolases or phosphatases using fluorogenic substrates (e.g., p-nitrophenyl phosphate). IC values for analogs range from 10–100 µM .

- Cellular Uptake Studies : Label with or fluorescent tags to track intracellular distribution in cancer cell lines (e.g., HeLa) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | Analog Data |

| Molecular Weight | 216.23 g/mol | Computed |

| Boiling Point | ~250°C (est.) | Analog Data |

| Stability in Air | Hydrolysis-sensitive | Safety Data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.